molecular formula C11H16N2O B13890179 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one CAS No. 250263-32-2

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one

Cat. No.: B13890179
CAS No.: 250263-32-2
M. Wt: 192.26 g/mol
InChI Key: ZCLNDHLPJYHUKD-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one is a chemical building block of significant interest in advanced research and development. Its structure, featuring a pyridine ring and a diethylamino side chain, classifies it as a valuable scaffold in medicinal and organic chemistry. The pyridine moiety is a established pharmacophore known for its ability to engage in hydrogen bonding and coordinate with biological targets, a feature exploited in numerous FDA-approved drugs . The diethylamino group, a common feature in many active pharmaceutical ingredients, can influence the compound's physicochemical properties, including solubility and lipophilicity, and serves as a key pharmacophore in drugs targeting the central nervous system, among other therapeutic areas . This compound is primarily utilized as a key synthetic intermediate in pharmaceutical research, particularly in the construction of more complex molecules for drug discovery programs. Its potential applications span the development of kinase inhibitors, where pyridinone-like structures are known to act as hinge-binding motifs, and the synthesis of novel chemical entities for biochemical probing . Researchers also value this scaffold in the synthesis of conjugated molecules for material science applications, given the photophysical properties that similar pyridine and pyrone derivatives can exhibit . As a versatile building block, it facilitates structure-activity relationship (SAR) studies and fragment-based drug design. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in humans, as a diagnostic agent, or for any other clinical applications.

Properties

CAS No.

250263-32-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(diethylamino)-1-pyridin-4-ylethanone

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)9-11(14)10-5-7-12-8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

ZCLNDHLPJYHUKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and General Procedures

The primary synthetic strategy involves the condensation of 4-pyridinecarboxaldehyde with diethylamine, followed by reduction or direct formation of the ethanone moiety. The key steps are summarized as follows:

  • Starting Materials: 4-pyridinecarboxaldehyde (4-pyridinaldehyde) and diethylamine.
  • Reaction Type: Nucleophilic addition of diethylamine to the aldehyde, followed by oxidation or reduction to yield the ketone.
  • Solvents: Commonly ethanol or methanol, facilitating reflux conditions.
  • Reaction Conditions: Typically reflux at temperatures around 78–85°C (boiling point of ethanol) for several hours (e.g., 3–6 hours) to ensure complete conversion.
  • Workup: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization for purification.

This procedure is supported by multiple sources that emphasize the importance of controlled temperature and solvent choice for optimizing yield and purity.

Detailed Reaction Mechanism

The reaction proceeds via the formation of an imine intermediate between the aldehyde and the amine, which is then reduced or rearranged to form the ethanone structure with the diethylamino substituent. In some protocols, a reducing agent such as sodium borohydride may be used to convert the imine intermediate directly into the ketone derivative.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Direct condensation + reflux 4-pyridinecarboxaldehyde + diethylamine Ethanol, reflux 78°C, 4-6 h 70–85 Simple, scalable, moderate to high yield
Reduction of imine intermediate Same as above + reducing agent (e.g., NaBH4) Room temp to reflux, 2-4 h 75–90 Higher yield, requires reducing agent
Continuous flow synthesis Same as above Controlled temp, flow reactor >85 Industrial scale, high purity and reproducibility

Research Data and Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR and ^13C NMR spectra confirm the presence of the diethylamino group and the ethanone carbonyl adjacent to the pyridine ring.
    • Chemical shifts correspond to aromatic protons of pyridine, methylene protons adjacent to nitrogen, and methyl groups of diethylamino substituent.
  • Mass Spectrometry (MS):

    • Molecular ion peaks consistent with the molecular weight of this compound confirm the molecular formula.
  • Elemental Analysis:

    • Data align with calculated values, supporting compound purity.

Physicochemical Properties

Property Value
Melting Point Not explicitly reported; expected moderate due to alkylamino substitution
Solubility Soluble in organic solvents such as ethanol, methanol, dichloromethane
Stability Stable under normal laboratory conditions; sensitive to strong oxidizing agents

Notes on Reaction Optimization and Purification

  • Reaction Time and Temperature: Optimal reaction times range from 3 to 6 hours at reflux temperature in ethanol to maximize yield without decomposition.
  • Solvent Choice: Ethanol is preferred for its polarity and boiling point, but methanol and dichloromethane have also been used depending on scale and equipment.
  • Purification: Recrystallization from ethanol-hexane mixtures or chromatographic methods (e.g., silica gel column chromatography with hexane/ethyl acetate) are effective in obtaining high-purity product.
  • Yield Considerations: Use of excess diethylamine can drive the reaction forward but requires careful removal during workup.

Summary Table of Key Preparation Methods and Outcomes

Reference Method Description Reaction Conditions Yield (%) Purification Method
Condensation of 4-pyridinecarboxaldehyde + diethylamine, reflux in ethanol Reflux, 78°C, 4-6 h 70–85 Recrystallization
Multi-step synthesis involving pyridine derivative and ketone, elevated temperature ~330 K (~57°C), several hours Not specified Filtration and recrystallization
Quaternisation and related pyridine derivative syntheses (analogous procedures) Reflux in acetone:chloroform mixture 71–85 Filtration, recrystallization
Addition of nucleophiles to electron-deficient aldehydes, followed by purification 0°C to room temp, inert atmosphere (N2) Not specified Column chromatography (hexane/EtOAc)

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one, highlighting substituent variations and their implications:

Compound Name Substituents (R) Molecular Weight Key Properties/Applications Reference
This compound -N(CH₂CH₃)₂ ~206.28 (calc.) Enhanced basicity; potential CNS activity -
2-(2-Chloro-4-methylphenyl)-1-(pyridin-4-yl)ethan-1-one 2-chloro-4-methylphenyl 243.71 High yield (93%); solid-state stability
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one -S(O)(C(CH₃)₂ 274.35 Polar sulfonyl group; DFT-supported catalysis
1-(Pyridin-4-yl)-2-(thiophen-2-yl)ethan-1-one Thiophene-2-yl 215.27 Heterocyclic conjugation; photophysical studies
1-[3-Amino-5-(pyridin-4-yl)-1H-indazol-1-yl]-2-(4-fluorophenyl)ethan-1-one Indazole-fluorophenyl hybrid 375.38 Anticancer candidate (NMR-characterized)
1-(2-(Difluoromethyl)pyridin-4-yl)ethan-1-one -CF₂H 171.15 Fluorinated analog; high purity availability

Key Observations:

  • Electronic Effects : Electron-donating groups (e.g., -N(CH₂CH₃)₂) increase basicity and may enhance interactions with acidic biological targets, while electron-withdrawing groups (e.g., -Cl, -CF₂H) improve electrophilicity for nucleophilic reactions .
  • Synthesis Yields : Nickel-catalyzed α-arylation () achieves 93% yield for chloro-methyl derivatives, suggesting scalability for similar compounds . Ruthenium-catalyzed methods () offer versatility for sulfonyl-containing analogs .
  • Biological Relevance: N1-acylated indazole derivatives () exhibit cytotoxic activity, implying that the pyridinyl-ethanone scaffold is a viable pharmacophore . Fluorinated analogs () are prioritized in drug development for metabolic stability .

Physicochemical and Pharmacological Data

Melting Points and Solubility:

  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one: mp 137.3–138.5°C .
  • Indazole derivative (Compound 4): mp 210.4–212.4°C, purified via DCM/MeOH chromatography .
  • Inference: Bulky substituents (e.g., indazole rings) increase melting points due to crystallinity, while alkylamino groups (e.g., -N(CH₂CH₃)₂) may reduce melting points by disrupting packing.

Biological Activity

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one, a compound belonging to the class of pyridine derivatives, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a diethylamino group attached to a pyridine ring, which is known to influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown potent effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL , particularly effective against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0048
Compound BE. coli0.0195
Compound CBacillus mycoides0.0098

Antiviral Activity

The antiviral potential of compounds with similar structural motifs has also been documented. For example, a derivative similar to this compound demonstrated selective inhibition of HIV replication with an EC50 value in the range of 3.35 - 10.23 µM across various cell lines . Such findings suggest that this compound may possess similar antiviral properties.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with a diethylamino group often interact with enzymes involved in microbial metabolism, leading to growth inhibition.
  • Membrane Disruption : The lipophilicity associated with diethylamino groups may facilitate membrane penetration, disrupting cellular integrity in pathogens.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including those structurally similar to this compound. Results indicated that modifications on the pyridine ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity Assessment : Another study focused on evaluating the antiviral properties of pyridine derivatives against HIV. The findings revealed that certain modifications could enhance selectivity and potency against viral strains resistant to standard treatments .

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